molecular formula C11H14INO B14835622 4-Cyclopropoxy-2-iodo-3-isopropylpyridine

4-Cyclopropoxy-2-iodo-3-isopropylpyridine

Cat. No.: B14835622
M. Wt: 303.14 g/mol
InChI Key: ASEIOOOKVOPAFE-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine is an organic compound with the molecular formula C11H14INO. It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 4-position, an iodine atom at the 2-position, and an isopropyl group at the 3-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the iodination of 4-cyclopropoxy-3-(propan-2-yl)pyridine using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Another approach involves the cyclopropanation of 2-iodo-3-(propan-2-yl)pyridine using a cyclopropyl halide and a strong base such as sodium hydride or potassium tert-butoxide. This reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 4-cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine may involve large-scale iodination or cyclopropanation processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane.

    Reduction: Reducing agents like Pd/C and hydrogen gas in ethanol or methanol.

Major Products

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 4-cyclopropoxy-3-(propan-2-yl)pyridine.

Scientific Research Applications

4-Cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and cyclopropoxy group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-iodo-3-(propan-2-yl)pyridine is unique due to the specific positioning of its functional groups, which can result in distinct reactivity and biological activity compared to its isomers. The combination of the cyclopropoxy group, iodine atom, and isopropyl group at specific positions on the pyridine ring provides unique chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

4-cyclopropyloxy-2-iodo-3-propan-2-ylpyridine

InChI

InChI=1S/C11H14INO/c1-7(2)10-9(14-8-3-4-8)5-6-13-11(10)12/h5-8H,3-4H2,1-2H3

InChI Key

ASEIOOOKVOPAFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CN=C1I)OC2CC2

Origin of Product

United States

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